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molecular formula C17H16O4 B1143003 (E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one CAS No. 178445-80-2

(E)-3-(3,4-dimethoxyphenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one

Cat. No. B1143003
M. Wt: 284.31
InChI Key:
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Patent
US08436183B2

Procedure details

A solution of 3,4-Dimethoxybenzaldehyde (16.6 g, 100 mmol) in EtOH (75 mL) was treated with 3-Hydroxyacetophenone (13.6 g, 100 mmol) and the resulting solution cooled to 0° C. in an ice bath. A 200 mL solution of aqueous KOH (28 g, 500 mmol) was added slowly and the resulting bright red solution was allowed to stir overnight (16 h) at room temperature. The mixture was then acidified to pH 5 by the dropwise addition of concentrated HCl and the resulting suspension extracted with EtOAc (2×200 mL). The combined organic extract was washed with a saturated NaCl solution (2×100 mL), dried over MgSO4, filtered, evaporated, and flash chromatographed (silica gel, 30% 50% EtOAc/hexanes) to give crude material. The crude solid was crystallized from EtOAc to afford 13.9 g (49%) of a yellow colored solids: IR (neat) 3420, 1650, 1575, 1510, 1265, 1140 cm−1; 1H NMR (CDCl3, 300 MHz) 7.80 (d, J=15.6 Hz, 1H), 7.68 (s, 1H), 7.59, (d, J=7.7 Hz, 1H), 7.42-7.36 (m, 2H), 7.24 (dd, J=8.3, 1.8 Hz, 1H), 7.16-7.13 (m, 2H), 6.90 (d, J=8.3 Hz, 1H), 6.82 (s, 1H), 3.95 (s, 3H), 3.94 (s, 3H); 13C NMR (CDCl3, 75 MHz) 191.3, 157.0, 152.0, 149.7, 146.1, 140.1, 130.2, 128.2, 123.8, 121.2, 120.7, 120.3, 115.7, 111.6, 110.7, 56.4.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
28 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.[CH3:13][C:14]([C:16]1[CH:17]=[CH:18][CH:19]=[C:20]([OH:22])[CH:21]=1)=[O:15].[OH-].[K+].Cl>CCO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]=[CH:13][C:14]([C:16]2[CH:17]=[CH:18][CH:19]=[C:20]([OH:22])[CH:21]=2)=[O:15])[CH:8]=[CH:9][C:10]=1[O:11][CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
13.6 g
Type
reactant
Smiles
CC(=O)C=1C=CC=C(C1)O
Name
Quantity
75 mL
Type
solvent
Smiles
CCO
Step Two
Name
solution
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
28 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir overnight (16 h) at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting suspension extracted with EtOAc (2×200 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with a saturated NaCl solution (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
flash chromatographed (silica gel, 30% 50% EtOAc/hexanes)
CUSTOM
Type
CUSTOM
Details
to give crude material
CUSTOM
Type
CUSTOM
Details
The crude solid was crystallized from EtOAc

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C=CC(=O)C1=CC(=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.9 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08436183B2

Procedure details

A solution of 3,4-Dimethoxybenzaldehyde (16.6 g, 100 mmol) in EtOH (75 mL) was treated with 3-Hydroxyacetophenone (13.6 g, 100 mmol) and the resulting solution cooled to 0° C. in an ice bath. A 200 mL solution of aqueous KOH (28 g, 500 mmol) was added slowly and the resulting bright red solution was allowed to stir overnight (16 h) at room temperature. The mixture was then acidified to pH 5 by the dropwise addition of concentrated HCl and the resulting suspension extracted with EtOAc (2×200 mL). The combined organic extract was washed with a saturated NaCl solution (2×100 mL), dried over MgSO4, filtered, evaporated, and flash chromatographed (silica gel, 30% 50% EtOAc/hexanes) to give crude material. The crude solid was crystallized from EtOAc to afford 13.9 g (49%) of a yellow colored solids: IR (neat) 3420, 1650, 1575, 1510, 1265, 1140 cm−1; 1H NMR (CDCl3, 300 MHz) 7.80 (d, J=15.6 Hz, 1H), 7.68 (s, 1H), 7.59, (d, J=7.7 Hz, 1H), 7.42-7.36 (m, 2H), 7.24 (dd, J=8.3, 1.8 Hz, 1H), 7.16-7.13 (m, 2H), 6.90 (d, J=8.3 Hz, 1H), 6.82 (s, 1H), 3.95 (s, 3H), 3.94 (s, 3H); 13C NMR (CDCl3, 75 MHz) 191.3, 157.0, 152.0, 149.7, 146.1, 140.1, 130.2, 128.2, 123.8, 121.2, 120.7, 120.3, 115.7, 111.6, 110.7, 56.4.
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
13.6 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
28 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH:6]=O.[CH3:13][C:14]([C:16]1[CH:17]=[CH:18][CH:19]=[C:20]([OH:22])[CH:21]=1)=[O:15].[OH-].[K+].Cl>CCO>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]=[CH:13][C:14]([C:16]2[CH:17]=[CH:18][CH:19]=[C:20]([OH:22])[CH:21]=2)=[O:15])[CH:8]=[CH:9][C:10]=1[O:11][CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1OC
Name
Quantity
13.6 g
Type
reactant
Smiles
CC(=O)C=1C=CC=C(C1)O
Name
Quantity
75 mL
Type
solvent
Smiles
CCO
Step Two
Name
solution
Quantity
200 mL
Type
reactant
Smiles
Name
Quantity
28 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir overnight (16 h) at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting suspension extracted with EtOAc (2×200 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with a saturated NaCl solution (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
flash chromatographed (silica gel, 30% 50% EtOAc/hexanes)
CUSTOM
Type
CUSTOM
Details
to give crude material
CUSTOM
Type
CUSTOM
Details
The crude solid was crystallized from EtOAc

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C=CC(=O)C1=CC(=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 13.9 g
YIELD: PERCENTYIELD 49%
YIELD: CALCULATEDPERCENTYIELD 48.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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